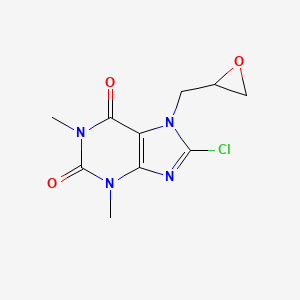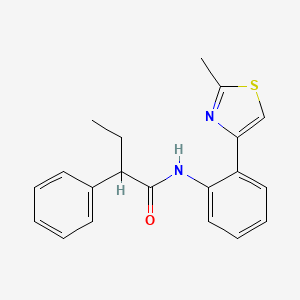
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a chloro group at the 8th position, two methyl groups at the 1st and 3rd positions, and an oxiran-2-ylmethyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethylxanthine.
Chlorination: The 8th position of 1,3-dimethylxanthine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Epoxidation: The resulting 8-chloro-1,3-dimethylxanthine is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxiran-2-ylmethyl group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 8th position can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxiran-2-ylmethyl group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions to facilitate the ring-opening.
Major Products
Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 8th position.
Epoxide Ring Opening: Hydroxyalkyl or aminoalkyl derivatives of the purine compound.
Aplicaciones Científicas De Investigación
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent due to its ability to inhibit specific enzymes and receptors.
Pharmacology: The compound is investigated for its effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione involves the inhibition of specific enzymes and receptors. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A . This dual inhibition leads to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxy-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Similar structure with a methoxy group instead of a chloro group.
1,3-Dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Lacks the chloro group at the 8th position.
Uniqueness
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. The combination of the chloro and oxiran-2-ylmethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for research and development.
Propiedades
IUPAC Name |
8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(9(11)12-7)3-5-4-18-5/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJPBUMHBYGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2906692.png)
![N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2906693.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2906697.png)
![N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2906698.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2906701.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2906703.png)

![6-chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2906705.png)

